An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutic agents. 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(2-nitrophenyl)acetic acid is a sophisticated chiral scaffold that embodies several key features prized in drug development. Its structure integrates a piperazine ring, a moiety renowned for its ability to impart favorable pharmacokinetic properties, with an orthogonally protected nitrogen (Boc) and a reactive carboxylic acid.[1] The presence of a 2-nitrophenyl group further enhances its utility, serving as a latent amino group that, upon reduction, opens a gateway to a diverse array of heterocyclic systems.[2]
This guide provides a comprehensive technical overview of this compound, synthesizing data from analogous structures to offer insights into its chemical properties, plausible synthetic routes, analytical characterization, and strategic applications in pharmaceutical research. While direct experimental data for this specific ortho-nitro isomer is not extensively published, this document leverages established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource for researchers.
Core Chemical and Physical Properties
The physicochemical properties of a compound are foundational to its handling, formulation, and behavior in biological systems. The properties of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid are summarized below, based on its chemical structure and data from analogous compounds.
| Property | Value | Source / Justification |
| IUPAC Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(2-nitrophenyl)acetic acid | Nomenclature rules |
| Molecular Formula | C₁₇H₂₃N₃O₆ | Derived from structure |
| Molecular Weight | 365.38 g/mol | Calculated from formula |
| CAS Number | Not assigned. (Analog CAS: 885274-20-4 for para-nitro isomer) | No specific registration found. para-nitro isomer cited for structural similarity. |
| Appearance | Expected to be a white to pale yellow crystalline powder. | Analogy with para-nitro and other substituted phenyl analogs.[3] |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water. | Common for Boc-protected amino acid derivatives. |
| Storage Conditions | Store at 0-8°C, protected from light and moisture. | Standard for complex organic molecules to prevent degradation.[3] |
Synthesis and Mechanistic Rationale
The synthesis of α-piperazinyl acetic acid derivatives can be achieved through several reliable methods. The most direct approach involves the nucleophilic substitution of an α-halo acetic acid precursor. An alternative, showcasing modern synthetic efficiency, is the Ugi four-component reaction.
Proposed Synthesis: Nucleophilic Substitution
This robust two-step pathway involves the initial synthesis of an α-bromo precursor followed by its reaction with N-Boc-piperazine.
Step 1: Synthesis of 2-bromo-2-(2-nitrophenyl)acetic acid
The α-bromination of (2-nitrophenyl)acetic acid is a key step. While various bromination methods exist, a common approach involves the Hell-Volhard-Zelinsky reaction or direct bromination of an enolate. A related procedure involves reacting the corresponding aldehyde with bromoform and potassium hydroxide.[4]
Step 2: Nucleophilic Substitution with N-Boc-piperazine
The secondary amine of N-Boc-piperazine acts as a nucleophile, displacing the bromide from the α-bromo acid. The Boc group ensures mono-alkylation.[1]
Detailed Experimental Protocol (Proposed)
-
Precursor Synthesis: To a solution of (2-nitrophenyl)acetic acid (1.0 eq) in a suitable solvent, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN. Reflux the mixture and monitor by TLC until the starting material is consumed. After cooling, the product, 2-bromo-2-(2-nitrophenyl)acetic acid, can be isolated and purified.
-
Coupling Reaction: Dissolve 2-bromo-2-(2-nitrophenyl)acetic acid (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add N-Boc-piperazine (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (2.5 eq), to scavenge the HBr generated during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress with TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final compound.
Causality Behind Choices:
-
Solvent: Acetonitrile or DMF are excellent solvents for Sₙ2 reactions as they are polar enough to dissolve the reactants but do not solvate the nucleophile excessively, allowing it to remain reactive.
-
Base: DIEA is a hindered amine, making it a poor nucleophile itself. This prevents it from competing with N-Boc-piperazine in reacting with the bromo-acid while effectively neutralizing the acid byproduct.
Alternative Pathway: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction offers a powerful, convergent approach to rapidly build molecular complexity.[5][6]
-
Reaction Components: 2-nitrobenzaldehyde (aldehyde), N-Boc-piperazine (amine), an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid component (often introduced via the isocyanide or as a separate reactant).
-
Mechanism: The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide to form a nitrilium intermediate. This intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields a stable α-acylamino amide product.[7]
-
Post-Modification: A hydrolysis step would be required to convert the resulting amide to the desired carboxylic acid.
This method is highly valued in library synthesis for its efficiency and the ability to generate diverse structures by simply varying the four input components.[8]
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis via nucleophilic substitution.
Analytical Characterization (Predicted)
Definitive structural confirmation relies on a combination of spectroscopic methods. Based on the proposed structure, the following spectral data can be anticipated.
| Technique | Expected Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2-7.4 (m, 4H, Ar-H of nitrophenyl), δ ~5.0 (s, 1H, α-CH), δ ~3.5 (br m, 4H, piperazine CH₂ adjacent to Boc-N), δ ~2.7 (br m, 4H, piperazine CH₂ adjacent to α-CH), δ 1.45 (s, 9H, C(CH₃)₃). The acidic proton of the COOH may be very broad or not observed. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~172 (C=O, acid), δ ~154 (C=O, Boc), δ ~148 (Ar-C-NO₂), δ ~134-124 (aromatic carbons), δ ~80 (quaternary C of Boc), δ ~65 (α-CH), δ ~50-45 (piperazine carbons), δ 28.4 (C(CH₃)₃).[9] |
| Mass Spectrometry (ESI+) | Predicted m/z for [M+H]⁺ = 366.16; [M+Na]⁺ = 388.14. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₇H₂₃N₃O₆. |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (acid, ~1710 cm⁻¹), C=O stretch (carbamate, ~1690 cm⁻¹), asymmetric and symmetric N-O stretches for NO₂ (~1530 and ~1350 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹). |
Chemical Reactivity and Synthetic Potential
The true value of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively to build more complex structures.
-
Boc-Protecting Group: This group is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane). This unmasks the second piperazine nitrogen, making it available for N-arylation, N-alkylation, acylation, or sulfonylation.
-
Carboxylic Acid: This functional group is a versatile handle for forming amide bonds using standard peptide coupling reagents (e.g., EDC, HOBt, HATU). It can also be esterified (Fischer esterification) or reduced to a primary alcohol using strong reducing agents like LiAlH₄ or BH₃.
-
Nitro Group: The nitro group is a synthetic linchpin. It is readily reduced to a primary amine (aniline derivative) using methods like catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation is fundamental, as the resulting 2-amino group can participate in intramolecular cyclization reactions to form valuable heterocyclic scaffolds such as benzodiazepines, quinolones, or benzimidazoles.[2]
Reactivity and Derivatization Diagram
Caption: Key transformations of the molecule's functional groups.
Applications in Research and Drug Development
This compound is not an end-product but a strategic starting point for generating libraries of diverse and complex molecules for biological screening.
-
Scaffold for Library Synthesis: The piperazine ring is a privileged scaffold that frequently appears in approved drugs, often improving aqueous solubility and acting as a hinge region to orient other pharmacophoric elements.[1] By using the orthogonal Boc and carboxylic acid handles, researchers can perform sequential diversification. For example, one could first create a library of amides from the carboxylic acid and then, after Boc deprotection, introduce a second point of diversity on the piperazine nitrogen.[8]
-
Fragment-Based Drug Design (FBDD): The molecule can be considered a high-value fragment. The piperazine and nitrophenyl groups can be explored for initial low-affinity interactions with a biological target. Subsequent chemical modifications, guided by structural biology (e.g., X-ray crystallography), can be used to "grow" the fragment into a potent lead compound.
-
Precursor to Bioactive Heterocycles: As previously mentioned, the reduction of the nitro group to an amine is a critical step. The resulting ortho-amino phenylacetic acid core is a direct precursor to a multitude of heterocyclic systems that form the basis of many CNS-active, anti-inflammatory, and anti-cancer agents.[2]
Conclusion
2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid represents a confluence of desirable features for modern drug discovery. It combines a privileged pharmacokinetic scaffold (piperazine), orthogonal handles for controlled chemical modification (Boc and carboxylic acid), and a latent reactive group (nitro) for advanced heterocyclic synthesis. While a dedicated body of literature for this specific isomer is sparse, its chemical behavior and synthetic utility can be confidently predicted from established principles and a wealth of data on its structural analogs. For research teams engaged in the synthesis of novel compound libraries, particularly in oncology, neuropharmacology, and infectious disease, this molecule serves as an exceptionally versatile and powerful building block.
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